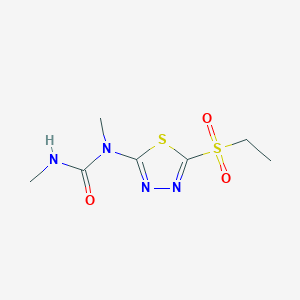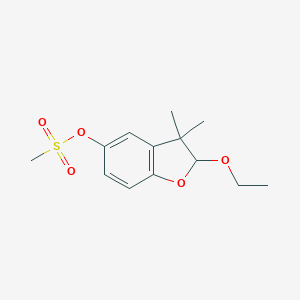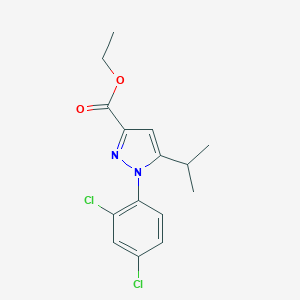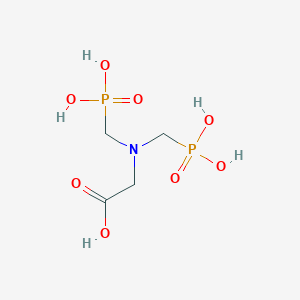
Glyphosine
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La glifosina se puede sintetizar mediante varios métodos:
Método del Tricloruro de Fósforo: Esto implica la reacción de la glicina con formaldehído y tricloruro de fósforo a 110°C.
Método del Ácido Fosfórico: La glicina reacciona con formaldehído y ácido fosfórico en un medio ácido para formar glifosina.
Método del Ácido Clorometilfosfónico: La glicina se somete a metilfosfonación con ácido clorometilfosfónico.
Métodos de Producción Industrial: La producción industrial de la glifosina generalmente sigue el método del tricloruro de fósforo debido a su eficiencia y rendimiento. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar la pureza y la calidad del producto final .
Tipos de Reacciones:
Oxidación: La glifosina puede sufrir reacciones de oxidación, aunque estas son menos comunes en sus aplicaciones típicas.
Reducción: Las reacciones de reducción tampoco se asocian comúnmente con la glifosina.
Sustitución: La glifosina puede participar en reacciones de sustitución, particularmente involucrando sus grupos fosfonometilo.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Rara vez se utilizan con glifosina.
Agentes Reductores: No se utilizan típicamente.
Reactivos de Sustitución: Se pueden utilizar varios agentes fosfonometilantes bajo condiciones controladas.
Productos Principales: El producto principal de las reacciones de la glifosina es a menudo el propio compuesto, ya que está diseñado para ser estable y eficaz en su función como regulador del crecimiento de las plantas .
Aplicaciones Científicas De Investigación
La glifosina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como agente quelante y en el estudio de la química de los fosfonatos.
Biología: Se investiga por sus efectos en la fisiología vegetal y la regulación del crecimiento.
Medicina: Aplicaciones limitadas, principalmente en la investigación sobre compuestos de fosfonato.
Industria: Ampliamente utilizada en la agricultura para mejorar el rendimiento y la calidad de los cultivos.
Mecanismo De Acción
La glifosina funciona inhibiendo ciertas enzimas en las plantas, particularmente las involucradas en la conversión de la sacarosa. Esto lleva a una acumulación de sacarosa en la planta, mejorando su crecimiento y maduración. El compuesto estimula la producción de etileno, que promueve la maduración y aumenta el contenido de azúcar en los cultivos .
Compuestos Similares:
Glifosato: Otro compuesto de fosfonato utilizado como herbicida.
Ácido Aminometilfosfónico: Un producto de descomposición del glifosato con propiedades similares.
Ácido Nitrilotriacético: Un agente quelante con similitudes estructurales.
Unicidad: La glifosina es única en su doble función como regulador del crecimiento y potencial inhibidor de la corrosión. Su acción específica sobre las enzimas de conversión de la sacarosa la distingue de otros compuestos de fosfonato .
Comparación Con Compuestos Similares
Glyphosate: Another phosphonate compound used as a herbicide.
Aminomethylphosphonic Acid: A breakdown product of glyphosate with similar properties.
Nitrilotriacetic Acid: A chelating agent with structural similarities.
Uniqueness: Glyphosine is unique in its dual role as a growth regulator and a potential corrosion inhibitor. Its specific action on sucrose conversion enzymes sets it apart from other phosphonate compounds .
Propiedades
IUPAC Name |
2-[bis(phosphonomethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO8P2/c6-4(7)1-5(2-14(8,9)10)3-15(11,12)13/h1-3H2,(H,6,7)(H2,8,9,10)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHDYFKENBXUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(CP(=O)(O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044557 | |
| Record name | Glyphosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2439-99-8 | |
| Record name | Polaris | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyphosine [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N,N-bis(phosphonomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glyphosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glyphosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYPHOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U96121SKR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Yes, glyphosine can impact phenylalanine ammonia-lyase (PAL) activity, a key enzyme in the phenylpropanoid pathway responsible for phenolic compound synthesis. Studies on soybean seedlings show that this compound application can increase extractable PAL activity, leading to elevated levels of hydroxyphenolic compounds and alterations in anthocyanin content. These effects differ from those observed with glyphosate, indicating distinct mechanisms of action. []
ANone: this compound has a molecular formula of C4H9NO8P2 and a molecular weight of 263.09 g/mol.
ANone: Yes, various spectroscopic techniques are employed for this compound characterization, including:* Fourier-transform infrared spectroscopy (FTIR): FTIR helps identify functional groups and bond vibrations in this compound, providing structural information. [, , ]* Terahertz time-domain spectroscopy (THz-TDS): THz-TDS offers a unique fingerprint spectrum for this compound, allowing for its identification and differentiation from other plant growth regulators. [, ]* Nuclear magnetic resonance (NMR): NMR provides detailed structural information about this compound, including the arrangement of atoms and their connectivity.
ANone: Research shows that this compound can be successfully intercalated into layered double hydroxides (LDHs). When incorporated into low-density polyethylene (LDPE) films, these MgAl-GLYP-LDHs enhance infrared absorption, particularly in the 9–11 μm range, making them potentially useful for agricultural plastic films. []
ANone: While this compound itself is not known for its catalytic activity, recent research explores its potential as an ancillary and anchoring ligand in water oxidation catalysts. Studies focus on molecular and heterogenized Cp*Ir complexes incorporating glyphosate and this compound, investigating their activity and efficiency in catalyzing water oxidation reactions. [, ]
ANone: Yes, computational chemistry plays a role in understanding this compound's properties. Density Functional Theory (DFT) calculations have been used to optimize the geometry of this compound, analyze its electronic structure, and calculate its vibrational frequencies. These calculations help interpret experimental spectroscopic data and provide insights into the molecule's behavior. []
ANone: Molecular docking simulations have been employed to investigate how this compound interacts with the binding groove of MHC class II molecules, specifically I-Ag7. This research aims to understand how this compound might influence antigen presentation and modulate T cell responses, potentially offering insights into its therapeutic applications in autoimmune diseases like type 1 diabetes. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


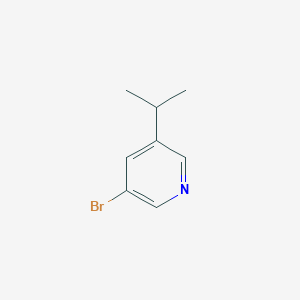

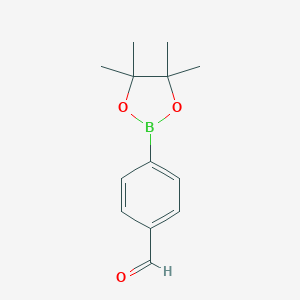

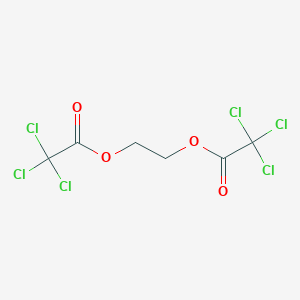
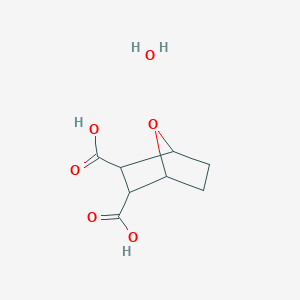


![Carbamic acid,(2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-,1,1-dimethylethyl ester](/img/structure/B166124.png)
